molecular formula C20H35N5O2 B6770460 N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine

Cat. No.: B6770460
M. Wt: 377.5 g/mol
InChI Key: MWJZUDGXMDPEEG-VQTJNVASSA-N
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Description

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N5O2/c1-23-16-17(15-21-23)20-19(3-2-12-27-20)22-18-4-6-24(7-5-18)8-9-25-10-13-26-14-11-25/h15-16,18-20,22H,2-14H2,1H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZUDGXMDPEEG-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NC3CCN(CC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC3CCN(CC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Oxane Ring Formation: The oxane ring is synthesized by reacting the pyrazole derivative with an appropriate epoxide under basic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced by reacting the oxane derivative with a piperidine precursor in the presence of a suitable catalyst.

    Morpholine Addition: Finally, the morpholine group is added through nucleophilic substitution reactions, typically using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxane ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and piperidine rings. Reagents like alkyl halides or sulfonates are typically used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Morpholine, piperidine.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups attached to the pyrazole, oxane, or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity under various conditions.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(pyridin-3-ylmethyl)piperidin-4-amine
  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-piperidin-4-ylethyl)piperidin-4-amine

Uniqueness

Compared to similar compounds, N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-(2-morpholin-4-ylethyl)piperidin-4-amine is unique due to the presence of the morpholine group. This group enhances its solubility and ability to interact with a broader range of biological targets, potentially increasing its efficacy and versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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